The compound (1R,2S,3S,5R,6S,7S)-5,7-dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazaadamantan-6-amine is a complex organic molecule classified under diazaadamantane derivatives. This compound features a unique bicyclic structure that incorporates nitrogen atoms within its framework, making it of interest in medicinal chemistry and pharmacology. Its specific stereochemistry is denoted by the IUPAC nomenclature, indicating the arrangement of its chiral centers.
This compound can be found in various chemical databases and literature that focus on synthetic organic chemistry and drug discovery. It is often referenced in studies related to its potential biological activities and applications.
The compound belongs to the class of diazaadamantanes, which are characterized by their polycyclic structure containing two nitrogen atoms. These compounds are noted for their biological activity and potential therapeutic applications.
The synthesis of (1R,2S,3S,5R,6S,7S)-5,7-dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazaadamantan-6-amine typically involves multi-step organic reactions. Common methods include:
Specific reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in achieving high yields and desired stereochemistry. For instance, using chiral catalysts can help control the stereochemical outcome during the synthesis.
The molecular structure of this compound can be represented as follows:
CC(C)C1(C)N(C)C2=C(N)C(=C(C=C2)C=N1)C=C(C)C=C(C)CThis notation provides insight into the connectivity of atoms within the molecule.
The structural analysis reveals that the compound consists of a bicyclic framework with two nitrogen atoms integrated into the adamantane-like structure. The presence of methyl groups and an indole substituent contributes to its unique properties.
The compound can participate in various chemical reactions typical for nitrogen-containing heterocycles:
Understanding the reactivity patterns of this compound is essential for designing derivatives with enhanced biological activity or different pharmacological profiles.
The mechanism of action for compounds like (1R,2S,3S,5R,6S,7S)-5,7-dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazaadamantan-6-amine often involves interaction with specific biological targets such as receptors or enzymes.
Research indicates that similar compounds may exhibit activity through:
Key physical properties include:
Chemical stability under various conditions (pH, temperature) is essential for practical applications. The compound's reactivity towards oxidizing agents or acids/bases should also be characterized.
The potential applications of (1R,2S,3S,5R,6S,7S)-5,7-dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazaadamantan-6-amine include:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: